molecular formula C10H10N2O2 B11907061 7-Methoxy-8-methylquinazolin-4(1H)-one CAS No. 923275-06-3

7-Methoxy-8-methylquinazolin-4(1H)-one

Cat. No.: B11907061
CAS No.: 923275-06-3
M. Wt: 190.20 g/mol
InChI Key: PGRJUTLFMUYRKN-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinazolinone Derivatives in Medicinal Chemistry

The journey of quinazolinone chemistry began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogen (B1215507) with anthranilic acid. nih.govresearchgate.net However, it was the synthesis of quinazoline (B50416) itself by Bischler and Lang years later, and the subsequent structural elucidation by Gabriel in 1903, that laid the groundwork for future exploration. nih.govtaylorandfrancis.com The name "quinazoline" was proposed by Widdege, who recognized its isomeric relationship with cinnoline (B1195905) and quinoxaline (B1680401). researchgate.net

Throughout the 20th century, research into quinazolinone derivatives steadily grew, revealing their potential in various therapeutic areas. A significant milestone was the discovery of the sedative-hypnotic properties of methaqualone, a 2-methyl-3-aryl-4(3H)-quinazolinone, which brought the scaffold into the pharmaceutical mainstream. wikipedia.orgijpca.org This discovery spurred further investigation into the structure-activity relationships (SAR) of quinazolinone derivatives, leading to the identification of compounds with a wide array of pharmacological effects. ijpca.orgnih.gov The evolution of synthetic methodologies, from classical condensation reactions to modern catalytic approaches, has greatly facilitated the diversification of the quinazolinone library, allowing for the synthesis of complex and targeted molecules. wikipedia.orgresearchgate.netorganic-chemistry.org

Structural Features and Privileged Nature of the Quinazolinone Nucleus as a Bioactive Scaffold

The quinazolinone nucleus is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, leading to a wide range of pharmacological activities. nih.govtaylorandfrancis.comrsc.orgresearchgate.net This versatility stems from several key structural features:

Fused Ring System: The fusion of a benzene (B151609) ring with a pyrimidine (B1678525) ring creates a rigid, planar structure that can effectively fit into the binding sites of various enzymes and receptors. wikipedia.org

Hydrogen Bonding Capabilities: The presence of nitrogen atoms and a carbonyl group allows for the formation of crucial hydrogen bonds with biological macromolecules, contributing to binding affinity and specificity. mdpi.com

Tautomerism: 4(3H)-Quinazolinones can exist in lactam-lactim tautomeric forms, which can influence their reactivity and biological activity. nih.govresearchgate.net

Sites for Substitution: The quinazolinone core offers multiple positions (primarily at C2, N3, C6, C7, and C8) where various substituents can be introduced to modulate the compound's physicochemical properties and biological effects. nih.govnih.gov

The lipophilic nature of the quinazolinone scaffold also contributes to its privileged status, as it can facilitate passage across biological membranes, including the blood-brain barrier. nih.govull.es This has made quinazolinone derivatives attractive candidates for developing drugs targeting the central nervous system. nih.govull.es The stability of the quinazolinone ring system and the relative ease of its synthesis further enhance its appeal in drug discovery programs. nih.gov

Importance of Methoxy (B1213986) and Methyl Substitutions on the Quinazolinone Ring in Enhancing Biological Relevance

The introduction of methoxy (-OCH3) and methyl (-CH3) groups onto the quinazolinone ring can significantly influence the biological activity of the resulting derivatives. These substitutions can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Methoxy Group: The methoxy group is an electron-donating group that can increase the electron density of the aromatic ring. nih.gov This can enhance the binding affinity of the molecule to its target through electronic interactions. Furthermore, the methoxy group can participate in hydrogen bonding as a hydrogen bond acceptor, further stabilizing the drug-receptor complex. Studies have shown that the presence of a methoxy group, particularly at the C7 position, can be favorable for certain biological activities, including anticancer effects. nih.gov For instance, a derivative with a 7-methoxy substitution showed potent inhibition of tubulin polymerization. nih.gov

Methyl Group: The methyl group, while also being electron-donating, primarily contributes to the molecule's lipophilicity and steric bulk. An increase in lipophilicity can improve a compound's ability to cross cell membranes and reach its intracellular target. The steric bulk of the methyl group can also influence the molecule's conformation and its fit within a binding pocket. The position of the methyl group is crucial; for example, a methyl group at the C2 position has been shown to be important for the activity of some quinazolinone derivatives. scirp.org Structure-activity relationship studies have indicated that substitutions at positions 2 and 3 are essential for the antimicrobial activities of some quinazolinones. nih.gov

The combination of both methoxy and methyl groups, as seen in 7-Methoxy-8-methylquinazolin-4(1H)-one, can lead to a synergistic effect on biological activity. The interplay of electronic and steric effects from these two substituents can optimize the molecule's interaction with its target, potentially leading to enhanced potency and selectivity.

Overview of Current Research Trends and Unaddressed Areas Pertaining to this compound and its Derivatives

Current research on quinazolinone derivatives is highly active, with a focus on developing novel compounds with improved efficacy and reduced side effects for a variety of diseases, including cancer, microbial infections, and inflammatory disorders. mdpi.comresearchgate.net The synthesis of hybrid molecules, where the quinazolinone scaffold is combined with other pharmacologically active moieties, is a prominent trend aimed at creating multi-target drugs. rsc.orgnih.gov

Specifically for this compound and its derivatives, research is still in a relatively nascent stage compared to other substituted quinazolinones. While the parent compound itself has been synthesized, extensive biological evaluation and structure-activity relationship studies are not widely reported in the public domain.

Unaddressed Areas and Future Directions:

Comprehensive Biological Screening: A thorough investigation of the biological activity profile of this compound against a wide range of targets is needed. This includes screening for anticancer, antimicrobial, anti-inflammatory, and other potential therapeutic activities.

Synthesis of Derivatives: The synthesis and evaluation of a library of derivatives based on the this compound scaffold are crucial. This would involve introducing various substituents at other positions of the quinazolinone ring to establish a clear structure-activity relationship.

Mechanism of Action Studies: For any identified active derivatives, detailed studies to elucidate their mechanism of action at the molecular level are essential. This would involve identifying the specific biological targets and pathways they modulate.

Computational Modeling: In silico studies, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of this compound derivatives with their potential targets and to guide the design of more potent analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923275-06-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

7-methoxy-8-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H10N2O2/c1-6-8(14-2)4-3-7-9(6)11-5-12-10(7)13/h3-5H,1-2H3,(H,11,12,13)

InChI Key

PGRJUTLFMUYRKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=CNC2=O)OC

Origin of Product

United States

Synthetic Methodologies for 7 Methoxy 8 Methylquinazolin 4 1h One and Analogous Structures

Classical and Contemporary Approaches to Quinazolinone Core Synthesis

The construction of the quinazolinone core is a well-established area of organic synthesis, with numerous methods developed over the years. These approaches typically involve the formation of the pyrimidinone ring onto a pre-existing benzene (B151609) ring. For the specific synthesis of 7-Methoxy-8-methylquinazolin-4(1H)-one, the key starting material would be a substituted anthranilic acid derivative, namely 2-amino-4-methoxy-3-methylbenzoic acid.

Condensation Reactions for Ring Closure

One of the most fundamental and widely employed methods for the synthesis of quinazolin-4(1H)-ones is the condensation of an anthranilic acid or its corresponding amide with a suitable one-carbon synthon. The Niementowski quinazoline (B50416) synthesis, a classic example, involves the reaction of anthranilic acids with amides. google.com

In the context of this compound, a plausible and direct approach involves the condensation of 2-amino-4-methoxy-3-methylbenzoic acid with formamide (B127407). This reaction, typically carried out at elevated temperatures, proceeds through the initial formation of the N-formyl derivative of the anthranilic acid, which then undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product.

Alternatively, the corresponding anthranilamide, 2-amino-4-methoxy-3-methylbenzamide (B8648304), can be condensed with formic acid or its derivatives, such as triethyl orthoformate. The use of an acid catalyst is often employed to facilitate the cyclization step.

A general representation of this condensation approach is depicted below:

Table 1: Key Starting Materials for Condensation Reactions

Starting MaterialReagentProduct
2-amino-4-methoxy-3-methylbenzoic acidFormamideThis compound
2-amino-4-methoxy-3-methylbenzamideFormic acidThis compound

Cyclization Protocols from Precursor Molecules

Another established strategy involves the cyclization of pre-functionalized precursors. This often provides a more controlled and stepwise approach to the quinazolinone core. A common precursor is the N-acyl-anthranilic acid. For the target molecule, this would be 2-acetamido-4-methoxy-3-methylbenzoic acid.

This precursor can be cyclized in the presence of a dehydrating agent or by heating with a source of ammonia (B1221849) or an amine. For instance, heating 2-acetamido-4-methoxy-3-methylbenzoic acid with formamide can lead to the formation of the quinazolinone ring.

Advanced Synthetic Techniques Applied to Quinazolinone Synthesis

In recent years, advancements in synthetic methodology have led to the development of more efficient and environmentally benign techniques for the synthesis of quinazolinones. These methods often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a powerful tool in organic chemistry, offering a green alternative to traditional methods that often rely on stoichiometric oxidants or metal catalysts. nih.govresearchgate.netgoogle.commdpi.com The electrosynthesis of quinazolinones can be achieved through various pathways, including the oxidative cyclization of 2-aminobenzamides with aldehydes or other carbon sources. mdpi.com

For the synthesis of this compound, an electrochemical approach could involve the reaction of 2-amino-4-methoxy-3-methylbenzamide with a suitable one-carbon electrophile in an electrochemical cell. The specific conditions, such as the choice of electrode material, electrolyte, and solvent, would need to be optimized for this particular substrate. The general principle involves the anodic oxidation of the starting materials to generate reactive intermediates that then undergo cyclization.

Table 2: General Parameters for Electrochemical Quinazolinone Synthesis

ParameterDescription
Anode Typically carbon-based materials (e.g., glassy carbon, graphite) or platinum.
Cathode Often platinum or other inert metals.
Electrolyte A supporting electrolyte is used to ensure conductivity (e.g., tetraalkylammonium salts).
Solvent Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide are common.
Current/Potential Controlled current or potential is applied to drive the reaction.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has gained widespread acceptance due to its ability to dramatically reduce reaction times and often improve yields. nih.govmdpi.com The application of microwave irradiation to the synthesis of quinazolinones has been well-documented, with many classical condensation and cyclization reactions being significantly accelerated under these conditions. nih.govmdpi.comnih.govresearchgate.netchemicalbook.com

The synthesis of this compound via the condensation of 2-amino-4-methoxy-3-methylbenzoic acid with formamide, for example, can be efficiently conducted in a microwave reactor. The rapid and uniform heating provided by microwaves can lead to a significant reduction in the reaction time from hours to minutes, while often providing a cleaner product profile.

Strategies for Chemical Derivatization and Analog Generation around the this compound Core

The generation of analogs of a lead compound is a crucial step in drug discovery and chemical biology. The this compound core offers several positions that can be functionalized to create a library of related compounds.

The primary sites for derivatization include the nitrogen atom at position 3 (N3), the carbon atom at position 2 (C2), and the aromatic ring.

N3-Alkylation and Arylation: The nitrogen at the 3-position of the quinazolinone ring can be readily alkylated or arylated using various electrophiles. This is a common strategy to introduce diverse substituents and modulate the biological activity of the molecule. The reaction typically proceeds in the presence of a base to deprotonate the N-H bond, followed by reaction with an alkyl or aryl halide.

Modification at the C2-Position: While the parent this compound has a hydrogen at the C2 position, analogs can be synthesized by using different reagents in the initial cyclization step. For example, using an orthoester instead of formic acid can introduce an alkyl or aryl group at the C2 position. Post-synthetic modification at C2 is also possible, though it can be more challenging.

Functionalization of the Benzene Ring: The existing methoxy (B1213986) and methyl groups on the benzene ring influence its reactivity towards electrophilic aromatic substitution. Further functionalization, such as nitration or halogenation, would likely occur at the C5 or C6 positions, directed by the existing substituents. However, such reactions would need to be carefully controlled to avoid side reactions. A more versatile approach for introducing diversity on the aromatic ring is to start with differently substituted anthranilic acid precursors.

Demethylation of the Methoxy Group: The methoxy group at the C7 position can be demethylated to the corresponding hydroxyl group using reagents like boron tribromide (BBr3). This hydroxyl group can then serve as a handle for further derivatization, such as etherification or esterification, to generate a wide range of analogs.

Table 3: Potential Derivatization Strategies

PositionReaction TypePotential Reagents
N3 Alkylation/ArylationAlkyl halides, Aryl halides (with catalyst)
C2 Introduction of substituentsOrthoesters, Aldehydes (in initial synthesis)
C5/C6 Electrophilic Aromatic SubstitutionNitrating agents, Halogenating agents
C7-OCH3 Demethylation followed by derivatizationBBr3, followed by alkylating/acylating agents

Regioselective Modifications at the C-2 Position of the Quinazoline Ring

The C-2 position of the quinazolinone ring is a frequent target for modification to explore SAR, as substituents at this position can significantly influence the compound's biological activity. A variety of methods have been developed for the regioselective introduction of different functional groups at this position.

One common strategy involves starting with a 2-chloroquinazoline (B1345744) derivative, which can be prepared from the corresponding quinazolinone by treatment with a chlorinating agent like phosphorus oxychloride. The chlorine atom at the C-2 position is then susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents. For instance, in analogous 6,7-dimethoxyquinazoline (B1622564) systems, selective C-2 substitution with amines has been achieved. The choice of solvent can be critical for regioselectivity, with less nucleophilic amines favoring C-2 substitution in acetonitrile, while more reactive amines like pyrrolidine (B122466) show selectivity in non-polar solvents such as chloroform. beilstein-journals.org

Another approach for C-2 functionalization is through cyclization reactions of appropriately substituted anilines or N-arylamidines. beilstein-journals.orgnih.gov These methods allow for the direct incorporation of a desired C-2 substituent during the formation of the quinazoline ring. Furthermore, recent advances in C-H activation techniques using transition-metal and photocatalysis have provided powerful tools for introducing alkyl and aryl groups at the C-2 position. beilstein-journals.orgnih.gov

Below is a table summarizing various regioselective modifications at the C-2 position of analogous quinazolinone scaffolds:

Starting MaterialReagents and ConditionsC-2 SubstituentProductYield (%)Reference
2-Chloro-6,7-dimethoxy-4-sulfonylquinazolinePyrrolidine, CHCl₃Pyrrolidinyl2-(Pyrrolidin-1-yl)-6,7-dimethoxy-4-sulfonylquinazoline- beilstein-journals.org
2-Chloro-6,7-dimethoxy-4-sulfonylquinazolineVarious amines, MeCNAmino2-Amino-6,7-dimethoxy-4-sulfonylquinazolines- beilstein-journals.org
2-AminobenzamideAldehydes, DMSOVarious aryl/alkyl2-Substituted quinazolin-4(3H)-ones- nih.gov
6-Bromoanthranilic acidAcid chlorides, then amine, then cyclizationVarious substituted phenyl2,6-Disubstituted-3-methylquinazolin-4(3H)-ones- nih.gov

Note: The yields were not always specified in the referenced literature for these specific examples.

Functionalization at Other Positions for Structure-Activity Relationship Exploration

To comprehensively explore the SAR, modifications at other positions of the quinazoline ring are also essential. The substituents on the benzene portion of the quinazolinone core, such as the 7-methoxy and 8-methyl groups in the title compound, play a crucial role in modulating the molecule's properties.

For example, in a series of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives, various groups were introduced at the C-4 and C-7 positions to evaluate their cytotoxic potential. semanticscholar.org The synthesis of these analogs often involves a multi-step sequence starting from a suitably substituted nitrobenzoic acid. The nitro group can be reduced to an amine, which is then elaborated to form the quinazolinone ring. Subsequent modifications, such as etherification at a hydroxyl group, allow for the introduction of diverse side chains.

The C-4 position is also a key site for functionalization. The reaction of 2,4-dichloroquinazolines with various nucleophiles, such as anilines and amines, consistently shows regioselectivity for substitution at the C-4 position. nih.gov This reactivity allows for the synthesis of a wide array of 4-aminoquinazoline derivatives.

The following table presents examples of functionalization at positions other than C-2 for SAR exploration in analogous quinazolinone systems:

Note: This table highlights the introduced substituents and the targeted biological activities for SAR studies, specific activity data can be found in the cited literature.

Mechanistic Elucidation of 7 Methoxy 8 Methylquinazolin 4 1h One S Biological Actions

Molecular Target Identification and Characterization

The biological effects of 7-Methoxy-8-methylquinazolin-4(1H)-one and its related analogs stem from their ability to interact with and modulate a variety of molecular targets. These interactions are crucial for their therapeutic potential, particularly in the context of cancer.

Enzyme Inhibition Profiling

The quinazolinone scaffold is a well-established pharmacophore known for its potent inhibitory activity against several enzyme families, which are critical for cell growth and survival.

Tyrosine Kinases, EGFR, HER2, and VEGFR-2 : Quinazolin-4(3H)-one derivatives have been identified as promising chemotherapeutic agents due to their significant efficacy against various tumors. nih.gov This class of molecules, which includes well-known drugs like gefitinib (B1684475) and erlotinib, are potent inhibitors of different tyrosine kinases. nih.gov Specific derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov The inhibition of EGFR kinase can be achieved by interacting with the DFG motif residues at the ATP-binding site. nih.gov Furthermore, certain quinoxaline (B1680401) derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical regulator of angiogenesis. nih.gov The blockade of EGFR and HER2 is a clinically validated approach in cancer therapy. nih.gov

DNA Polymerase III : While methyl methanesulfonate (B1217627) (MMS) has been shown to inhibit DNA polymerase activity by modifying the enzyme, specific inhibitory data for this compound on DNA Polymerase III is not detailed in the provided research. nih.gov The study of inhibitors against DNA polymerase families is an active area of research for developing new anticancer and antibiotic drugs. nih.gov

Cholinesterases : Derivatives of quinolinone and the related 7-methoxytacrine have been evaluated as cholinesterase inhibitors for potential use in Alzheimer's disease therapy. mdpi.comnih.gov Compounds with methyl and methoxy (B1213986) substituents have demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Cytochrome bd Oxidase : The cytochrome bd quinol oxidase in Mycobacterium tuberculosis has been identified as a target for novel antitubercular agents. nih.gov Research has led to the discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as potent inhibitors of this enzyme. nih.gov

Table 1: Enzyme Inhibition Profile of Related Quinazolinone Derivatives

Enzyme Target Compound Class Observed Effect Reference
Tyrosine Kinases Quinazolin-4(3H)-one derivatives Potent inhibition nih.gov
CDK2 Quinazolin-4(3H)-one derivatives Potent inhibitory activity nih.gov
EGFR 6-salicyl-4-anilinoquinazoline analogues IC₅₀ values from 7.7 µM to 0.096 µM nih.gov
HER2 6-salicyl-4-anilinoquinazoline analogues IC₅₀ values from 7.7 µM to 0.096 µM nih.gov
VEGFR-2 bis( nih.govmdpi.comnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives Potent inhibitory activity nih.gov
Cholinesterases 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives Inhibition in the micromolar range mdpi.com

This table is interactive. Click on the headers to sort the data.

Modulation of Key Intracellular Signaling Pathways

The anticancer activity of quinazoline (B50416) derivatives is also linked to their ability to interfere with crucial intracellular signaling pathways that regulate cell fate.

STAT3 and NF-κB : While direct modulation of the STAT3 and NF-κB pathways by this compound is not specified, a different heterocyclic compound, 7-Methoxyheptaphylline, has been shown to reduce the levels of both NF-κB and STAT3 in 4T1 cancer cells. nih.gov

β-catenin/TCF4 Signaling Pathway : Novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been specifically designed to act as cytotoxic agents by inhibiting the β-catenin/TCF4 protein-protein interaction. nih.gov Overactivation of this pathway is a key factor in the development of many cancers. nih.gov One of the synthesized compounds significantly downregulated the expression of β-catenin and TCF4 proteins, as well as the mRNA levels of downstream target genes like c-MYC and Cyclin D1. nih.gov

Interaction with Nucleic Acid Structures

Emerging research has highlighted non-canonical DNA structures as potential targets for anticancer drugs.

G-quadruplex DNA : G-quadruplexes (G4s) are alternative DNA structures commonly found in the promoter regions of oncogenes. nih.gov The stabilization of these structures by small molecules can interfere with transcription and telomere maintenance, leading to apoptosis. elifesciences.org While a number of compounds have been identified as G4 ligands, specific data detailing the interaction between this compound and G-quadruplex DNA is not available in the selected research. elifesciences.orgfrontiersin.org However, the study of G4 structures as drug targets is a promising field, as these formations are linked to the regulation of DNA methylation and gene expression. nih.gov

Cellular Mechanisms of Action

The molecular interactions of this compound and its analogs translate into significant effects at the cellular level, primarily impacting the viability and proliferative capacity of cancer cells.

Induction of Apoptosis in Cancer Cells

A key mechanism for the anticancer effect of quinazoline derivatives is the induction of programmed cell death, or apoptosis.

Studies on quinazolinedione derivatives revealed their ability to induce apoptosis in MCF-7 breast cancer cells. nih.gov This process was shown to be mediated primarily through the activation of caspase-9, which points to the involvement of the intrinsic apoptotic pathway. nih.gov Similarly, novel 4,7-disubstituted 8-methoxyquinazoline derivatives were also found to induce apoptosis in HCT116 and HepG2 cancer cells. nih.gov

Inhibition of Cell Proliferation and Motility

In addition to inducing cell death, these compounds can also halt the growth and spread of tumors by inhibiting cell proliferation and motility.

Cell Proliferation : Quinazolin-4(3H)-one derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines. nih.gov The cytotoxic potential of 4,7-disubstituted 8-methoxyquinazoline derivatives was found to be comparable to the established drug imatinib (B729) mesylate against cancer cells with an activated β-catenin/TCF4 pathway. nih.gov The effectiveness of these compounds is often assessed using cell proliferation assays, such as the MTS assay, which measures the metabolic activity of viable cells. promega.compromega.com

Cell Motility : Cell motility is a fundamental process that contributes to cancer metastasis. nih.gov Research has shown that a potent 4,7-disubstituted 8-methoxyquinazoline derivative effectively inhibited cell migration in both HCT116 and HepG2 cancer cells. nih.gov

Table 2: Summary of Cellular Effects of Related Quinazoline Derivatives

Cellular Effect Cell Lines Compound Class Key Findings Reference
Induction of Apoptosis MCF-7 Quinazolinedione derivatives Activation of caspase-9 (intrinsic pathway) nih.gov
Induction of Apoptosis HCT116, HepG2 4,7-disubstituted 8-methoxyquinazoline derivatives Induced apoptosis nih.gov
Inhibition of Proliferation HCT116, HepG2 4,7-disubstituted 8-methoxyquinazoline derivatives IC₅₀ values ranged from 5.64 to 23.18 µM nih.gov

This table is interactive. Click on the headers to sort the data.

Impact on Epithelial-Mesenchymal Transition (EMT) Markers

The Epithelial-Mesenchymal Transition is a cellular program that is crucial in embryonic development and has been implicated in cancer progression, conferring migratory and invasive properties to tumor cells. This process is characterized by the loss of epithelial markers, such as E-cadherin, and the gain of mesenchymal markers like Vimentin and N-cadherin.

Despite the known role of other quinazoline-related compounds in influencing EMT, there is currently no published research detailing the effects of this compound on these markers. For instance, studies on fumiquinazolines, a related class of alkaloids, have shown that they can inhibit EMT in breast cancer cells mdpi.com. However, such findings cannot be extrapolated to this compound without direct experimental evidence. Consequently, no data is available to construct a table of its specific effects on EMT markers.

Tubulin Polymerization Inhibition

Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton involved in cell division, structure, and transport. Their disruption is a well-established strategy in cancer chemotherapy. Numerous quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by interacting with the colchicine (B1669291) binding site on β-tubulin, which leads to cell cycle arrest and apoptosis nih.govrsc.org.

The class of quinazolinones, to which this compound belongs, has been noted for its potential as a source of tubulin polymerization inhibitors researchgate.netnih.govnih.gov. For example, studies have detailed how certain 2,4-disubstituted quinazoline derivatives can act as inducers of tubulin polymerization, while others, like 2-styrylquinazolin-4(3H)-ones, show potent inhibitory effects rsc.orgnih.gov. Another complex derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a tubulin-binding agent nih.gov.

However, specific experimental data quantifying the inhibitory concentration (IC50) or detailing the precise mechanism of this compound on tubulin polymerization is absent from the scientific record. Without such studies, it is impossible to confirm or characterize its activity as a tubulin polymerization inhibitor.

Structure Activity Relationship Sar Studies of 7 Methoxy 8 Methylquinazolin 4 1h One Derivatives

Systematic Analysis of Substituent Effects on Biological Efficacy

Research into 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives has provided a systematic understanding of how different chemical groups at various positions on the quinazoline (B50416) ring influence cytotoxic activity. A key study focused on the design and synthesis of a series of these compounds to evaluate their potential as inhibitors of the β-catenin/TCF4 signaling pathway, which is often overactivated in cancers like colon and hepatocellular carcinoma. nih.gov

The investigation centered on modifying the C4 and C7 positions of an 8-methoxyquinazoline core. At the C4 position, an amino group was consistently found to be crucial for activity. At the C7 position, a variety of aminoalkylether side chains were introduced to probe the structure-activity relationship. The cytotoxic potential of these derivatives was assessed against HCT116 (human colon carcinoma) and HepG2 (human liver cancer) cell lines, which show constitutively activated β-catenin/TCF4 signaling. nih.gov

The findings indicate that the nature of the substituent at the end of the C7 side chain plays a significant role in determining the cytotoxic potency. For instance, derivatives with a terminal piperidine (B6355638) or morpholine (B109124) ring on the C7 aminoalkylether chain generally exhibited strong cytotoxic effects. The most potent compound identified in the series, 18B , featured a 4-methylpiperazin-1-yl group at the terminus of a two-carbon ether chain at the C7 position. This compound displayed impressive cytotoxic potencies, with IC50 values of 5.64 µM against HCT116 cells and 7.12 µM against HepG2 cells. nih.gov

Conversely, modifications that introduced different aromatic or heterocyclic amines, such as those with a terminal thiophene (B33073) or furan, resulted in varied and often lower potency compared to the piperazine (B1678402) derivatives. This systematic analysis underscores the sensitivity of the biological efficacy to subtle changes in the chemical structure of the substituents. nih.gov

Table 1: Cytotoxic Activity of 4,7-disubstituted 8-methoxyquinazoline Derivatives

This interactive table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected derivatives against HCT116 and HepG2 cancer cell lines.

CompoundR (Substituent at C7)IC50 (µM) HCT116IC50 (µM) HepG2
18A 2-(Piperidin-1-yl)ethoxy11.23 ± 0.9213.54 ± 1.15
18B 2-(4-Methylpiperazin-1-yl)ethoxy5.64 ± 0.687.12 ± 0.81
18C 2-(Morpholin-4-yl)ethoxy8.91 ± 0.7510.28 ± 0.99
18D 2-(4-Phenylpiperazin-1-yl)ethoxy14.87 ± 1.2116.45 ± 1.33
18E 3-(Piperidin-1-yl)propoxy13.45 ± 1.1815.11 ± 1.29
18F 3-(4-Methylpiperazin-1-yl)propoxy9.82 ± 0.8811.76 ± 1.04
18G 3-(Morpholin-4-yl)propoxy12.05 ± 1.0314.23 ± 1.17
18H 3-(4-Phenylpiperazin-1-yl)propoxy17.21 ± 1.4519.87 ± 1.62

Data sourced from a study on β-catenin/TCF4 signaling pathway inhibitors. nih.gov

Identification of Key Pharmacophoric Features for Optimal Activity

The structure-activity relationship studies have illuminated several key pharmacophoric features essential for the optimal biological activity of these quinazoline derivatives. A pharmacophore model for these compounds as inhibitors of the β-catenin/TCF4 interaction highlights three critical components. nih.gov

First, the quinazoline scaffold itself serves as the foundational structure. Within this, the 8-methoxy group and the 4-amino group are identified as vital for maintaining the necessary interactions within the binding site of the target protein, β-catenin. These groups likely participate in crucial hydrogen bonding or hydrophobic interactions that anchor the molecule correctly. nih.gov

Second, the aminoalkylether side chain at the C7 position is a critical element. The length and flexibility of this ether linkage are important, with a two-carbon chain often showing better results than a three-carbon chain. This suggests an optimal distance is required between the quinazoline core and the terminal basic amine group for effective binding. nih.gov

Third, the terminal basic amine at the end of the C7 side chain is indispensable for potent activity. The nature of this amine significantly modulates efficacy. The superior potency of compound 18B , with its 4-methylpiperazine ring, suggests that this specific heterocyclic structure provides the ideal combination of basicity, size, and steric properties to fit into a sub-pocket of the target protein, thereby enhancing binding affinity and subsequent biological response. nih.gov

Correlations between Structural Modulations and Specific Target Selectivity

The structural modifications of the 8-methoxyquinazoline scaffold have been directly correlated with their selectivity for inhibiting the β-catenin/TCF4 protein-protein interaction. This interaction is a downstream event in the Wnt signaling pathway, and its inhibition is a targeted strategy for cancer therapy. nih.gov

The designed compounds were shown to selectively target cancer cells where this pathway is hyperactive. The most potent compound, 18B , was further evaluated and demonstrated activities consistent with the inhibition of this specific target. It was found to induce apoptosis (programmed cell death) and inhibit the migration of HCT116 and HepG2 cancer cells. nih.gov Furthermore, molecular assays confirmed that compound 18B effectively suppressed the transcriptional activity mediated by β-catenin/TCF and led to a decrease in the mRNA levels of Wnt target genes, such as c-MYC and Cyclin D1, in HCT116 cells. nih.gov

Docking studies provided a molecular basis for this selectivity, showing that the derivatives could fit into the active site of β-catenin, thereby hindering its ability to bind to TCF4. nih.gov This disruption of a critical protein-protein interaction is the key mechanism driving the observed anticancer effects. The correlation is clear: the specific substitution pattern on the 8-methoxyquinazoline core, particularly the 4-amino group and the C7-linked 2-(4-methylpiperazin-1-yl)ethoxy side chain, confers potent and selective inhibitory activity against the β-catenin/TCF4 signaling pathway. nih.gov

Preclinical Pharmacokinetic Investigations of Quinazolinone Derivatives

Determination of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Animal Models

There is no available data from preclinical studies in common animal models such as mice, rats, or dogs that would define the ADME profile of 7-Methoxy-8-methylquinazolin-4(1H)-one. Information regarding its oral bioavailability, tissue distribution, metabolic pathways, and routes of elimination is essential for assessing its potential as a drug candidate, but these parameters have not been publicly reported.

Interspecies Scaling and Predictive Modeling of Pharmacokinetic Parameters

Interspecies scaling is a mathematical technique used to predict human pharmacokinetic parameters from data obtained in different animal species. acs.orgjournalgrid.com This predictive science relies on established relationships between physiological variables, such as body weight, and pharmacokinetic parameters like clearance and volume of distribution. actascientific.com The application of allometric scaling, a common method for interspecies scaling, requires pharmacokinetic data from at least three different animal species to reliably extrapolate to humans. acs.org Given the absence of any reported preclinical pharmacokinetic data for this compound, no interspecies scaling or predictive modeling studies have been performed for this specific compound.

Computational Chemistry and in Silico Modeling in Quinazolinone Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of quinazolinone research, docking simulations are extensively used to elucidate the binding modes of these compounds within the active sites of various biological targets.

Researchers have employed molecular docking to investigate the interactions of quinazolinone derivatives with a range of protein targets implicated in diseases such as cancer and microbial infections. For instance, docking studies on novel quinazolinone derivatives have been performed against the active sites of macromolecules from bacterial and fungal species, revealing good binding energies. figshare.com In other studies, docking simulations of 2-phenyl-4(3H) quinazolinone derivatives into the active site of cyclooxygenase-2 (COX-2) have been conducted to rationalize their anti-inflammatory activity. ptfarm.pl Similarly, synthesized quinazolinones have been docked against the active site of PARP-1, an enzyme involved in DNA repair, with some compounds showing a better docking score than the known inhibitor niraparib. manmiljournal.ru

Table 1: Examples of Molecular Docking Studies on Quinazolinone Derivatives
Quinazolinone Derivative ClassProtein TargetKey FindingsReference
Novel Synthesized QuinazolinonesPARP-1Good affinity towards the active site, with some compounds showing a better docking score than niraparib (-9.05). Compound 4 had the best score (-10.343). manmiljournal.ru
Quinazolinone-pyrimidine hybridsDipeptidyl peptidase-4 (DPP4)Molecular modeling results were in agreement with in vitro inhibitory activities.
2-Phenyl-4(3H) quinazolinone derivativesCyclooxygenase-2 (COX-2)Docking scores were used to rank compounds and visualize their fit within the enzyme's active site. ptfarm.pl
Novel Quinazolinone DerivativesMetabolic Enzymes (e.g., α-glycosidase, acetylcholinesterase)Docking was used to evaluate interaction modes of the most potent compounds in the active sites of target enzymes. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for understanding the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules in the interaction.

In the study of quinazolinone derivatives, MD simulations have been used to validate docking results and to assess the stability and dynamic behavior of the most promising ligand-receptor complexes. nih.gov For instance, MD simulations of a quinazolinone derivative in complex with key cancer-related targets like VEGFR2, c-Met, and EGFR have been performed over a 100 ns trajectory to confirm the stability of the binding. researchgate.netnih.gov These simulations can reveal that the ligand maintains stable binding through various interactions, such as hydrogen bonding and hydrophobic interactions, reinforcing its potential as a multi-target agent. researchgate.net

By analyzing the trajectory of the MD simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. nih.gov Furthermore, MD simulations can provide insights into the binding free energies, offering a more accurate prediction of the ligand's affinity for the target. frontiersin.org This detailed understanding of the binding mechanism at an atomic level is invaluable for the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov 3D-QSAR is a modern in-silico technique used in drug design where the three-dimensional structural features of molecules are correlated with their biological activity. nih.gov

In quinazolinone research, QSAR models have been developed to predict the cytotoxic and enzyme-inhibitory activities of this class of compounds. nih.gov These models are built using a dataset of quinazolinone analogs with known biological activities. unar.ac.id Different molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated and correlated with the observed activity.

For example, 3D-QSAR models have been developed for quinazolin-4(3H)-one analogs as EGFR inhibitors. nih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to build a predictive model. nih.gov The statistical robustness of these models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). frontiersin.orgnih.gov

Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized quinazolinone derivatives. rsc.org The contour maps generated from 3D-QSAR studies provide crucial information about the regions around the molecule where modifications would likely lead to an increase or decrease in biological activity. unar.ac.id This information guides the design of new compounds with improved potency. unar.ac.id

Table 2: QSAR Modeling in Quinazolinone Research
QSAR Model TypeBiological ActivityKey FindingsReference
3D-QSAR (CoMFA and CoMSIA)EGFR InhibitionRobust models were developed (r² = 0.855 and 0.895; q² = 0.570 and 0.599) and used to design new compounds with predicted activities ranging from 5.62 to 6.03. nih.gov
3D-QSAREGFR InhibitionCoMFA and CoMSIA models showed strong q² and r² values, indicating reliability in predicting the efficacy of EGFR inhibitors. frontiersin.org
MLR-QSARTyrosine kinase (erbB-2) InhibitionA statistically significant model was developed (r² = 0.956, q² = 0.915), identifying key descriptors for predicting inhibitory activity. nih.gov

In Silico Assessment of Druglikeness and Pharmacological Profiles

Before a compound can be considered a viable drug candidate, it must possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico methods are widely used to predict these properties, allowing for the early identification of compounds with potential liabilities and reducing the attrition rate in later stages of drug development.

For quinazolinone derivatives, in silico ADMET and druglikeness predictions are standard practice. tandfonline.comnih.gov Druglikeness is often assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. figshare.comnih.gov Studies on novel quinazolinone derivatives have shown that many of these compounds adhere to Lipinski's rules and exhibit good bioavailability. figshare.comtandfonline.com

Various computational tools and web servers like SwissADME and pkCSM are used to predict a wide range of pharmacokinetic properties. nih.govnih.gov These predictions can include parameters such as gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicity. nih.gov For example, ADMET profiles calculated for potent researchgate.nettandfonline.comnih.govtriazolo[4,3-c]quinazolines showed very good in-silico predictions compared to the reference drug doxorubicin. nih.gov The results of these in silico studies help to prioritize which compounds should be advanced to more resource-intensive in vitro and in vivo testing. manmiljournal.runih.gov

Advanced Research Techniques and Methodologies Applied to 7 Methoxy 8 Methylquinazolin 4 1h One Characterization

Spectroscopic Characterization Techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared Spectroscopy) in Structural Elucidation

No published data detailing the ¹H NMR, ¹³C NMR, mass spectrometry, or infrared spectroscopy analysis for the structural elucidation of 7-Methoxy-8-methylquinazolin-4(1H)-one were found.

Application of High-Content Screening (HCS) Methodologies in Cellular Assays

There is no available information on the application of high-content screening (HCS) methodologies in cellular assays involving this compound. While HCS is a powerful tool for studying cellular phenotypes and the effects of chemical compounds, its specific use with this molecule has not been documented in accessible research.

Immunohistochemistry Protocols for Tissue-Based Mechanistic Studies

No records of immunohistochemistry protocols or tissue-based mechanistic studies involving this compound are present in the surveyed scientific literature.

Emerging Therapeutic Applications and Future Research Directions

Exploration of Novel Therapeutic Targets and Disease Indications

While quinazolinone derivatives have been extensively studied for their anticancer properties, particularly as tyrosine kinase inhibitors, current research is expanding to uncover novel therapeutic targets and address a wider range of diseases. nih.govmdpi.com The versatility of the quinazolinone core allows for structural modifications that can significantly alter its biological activity, opening doors to new therapeutic possibilities. nih.gov

Beyond cancer, quinazoline (B50416) derivatives are being investigated for a variety of pharmacological effects, including:

Anticonvulsant Activity: Certain derivatives have shown promise in managing seizures. wisdomlib.org

Anti-diabetic Effects: Research has focused on synthesizing quinazolinone derivatives that inhibit alpha-glucosidase, an enzyme crucial for glucose metabolism, highlighting their potential in diabetes management. wisdomlib.org

Anti-inflammatory Properties: The ability of these compounds to exert anti-inflammatory actions suggests their utility in treating conditions like arthritis. wisdomlib.orgbiotech-asia.org

Antimicrobial and Antimalarial Applications: The quinazolinone scaffold has demonstrated antibacterial, antifungal, and antimalarial activities, addressing critical needs in infectious disease treatment. wisdomlib.orgnih.gov

This expansion into new disease indications is driven by the need for more effective and safer therapeutic agents. The structural diversity achievable with the quinazolinone framework makes it a promising starting point for developing drugs against a multitude of targets. wisdomlib.org

Design and Development of Multi-Targeting Quinazolinone-Based Agents

The complexity of many diseases, such as cancer and Alzheimer's, has spurred the development of multi-targeting agents that can modulate several pathological pathways simultaneously. nih.govnih.gov This approach offers potential advantages over combination therapies, including improved pharmacokinetic and pharmacodynamic profiles. researchgate.net The quinazolinone scaffold is well-suited for the design of such multi-target drugs. nih.gov

In Cancer Therapy: Researchers have successfully designed quinazoline-based compounds that act as potent inhibitors of multiple intracellular targets. For instance, some derivatives have been shown to inhibit both microtubule dynamics and multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β. nih.gov This dual action can lead to enhanced antitumor potential by affecting various pathways involved in tumor growth, survival, and angiogenesis. nih.gov The strategy often involves conjugating or merging different pharmacophores to create a single molecule with multiple activities. researchgate.net

In Neurodegenerative Diseases: For Alzheimer's disease, a lead optimization strategy has been employed to design quinazoline derivatives that can simultaneously inhibit human cholinesterases (hChE) and β-secretase (hBACE-1), two key enzymes in the disease's pathology. nih.gov This multi-target approach aims to address the multifaceted nature of the disease. nih.gov

Below is a table summarizing examples of multi-targeting quinazolinone-based agents:

Lead Compound/SeriesTargeted DiseaseMolecular TargetsKey Findings
Quinazoline Derivatives (Series I-III)CancerMicrotubules, EGFR, VEGFR-2, PDGFR-βDemonstrated low nanomolar inhibition of multiple RTKs and microtubule depolymerization activity. nih.gov
Leucine Ureido DerivativesCancerDNA damage, proapoptosis, HDAC, Tyrosine KinasesAcquired through conjugation or merging of pharmacophores, showing broad antitumor potency. researchgate.net
Quinazoline Derivatives (AK-1 to AK-14)Alzheimer's DiseasehAChE, hBACE-1Compounds AK-1, AK-2, and AK-3 showed significant inhibitory activity against both enzymes and favorable blood-brain barrier permeability. nih.gov

Integration of New Approach Methodologies (NAMs) for Preclinical Evaluation

The preclinical evaluation of new drug candidates is increasingly moving away from traditional animal testing towards the use of New Approach Methodologies (NAMs). axionbiosystems.comresearchgate.net NAMs encompass a range of non-animal testing methods, including in vitro assays, in silico computational modeling, and in chemico techniques, which aim to provide more human-relevant data, reduce costs, and accelerate the drug development process. axionbiosystems.comresearchgate.net

For quinazolinone-based compounds, NAMs are being integrated in several ways:

In Silico Screening: Computational tools are used for the initial screening of large libraries of quinazolinone derivatives. tandfonline.comresearchgate.net Molecular docking studies, for example, can predict the binding affinity of a compound to its target protein, helping to prioritize molecules for synthesis and further testing. biotech-asia.orgbenthamdirect.com

ADMET Prediction: In silico tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.netnih.gov This early assessment of a compound's drug-like properties is crucial for identifying potential liabilities before significant resources are invested.

In Vitro Assays: Human-relevant in vitro models, such as cell-based assays and organoids, are used to evaluate the efficacy and toxicity of quinazolinone derivatives. axionbiosystems.comresearchgate.net These models can provide mechanistic insights into how a compound works and help to predict its effects in humans more accurately than animal models. axionbiosystems.com

The integration of NAMs is a critical step towards a more efficient and ethical paradigm in drug discovery, and the field of quinazolinone research is actively embracing these new technologies. jhtox.comnih.govaltex.org

Strategies for Lead Optimization and Translational Research in Quinazolinone Chemistry

The journey from a promising "hit" compound to a clinically viable drug requires a rigorous process of lead optimization. vichemchemie.com This involves systematically modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.govresearchgate.net For quinazolinone derivatives, several strategies are employed to enhance their therapeutic potential and facilitate their translation from the laboratory to the clinic.

Key Lead Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: These studies are fundamental to understanding how different chemical modifications affect the biological activity of the quinazolinone scaffold. nih.gov SAR studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are often critical for pharmacological activity. nih.govnih.gov

Improving Pharmacokinetic Properties: A major cause of drug failure is a poor pharmacokinetic profile. vichemchemie.com Lead optimization efforts focus on improving properties like solubility and permeability to ensure that the drug can reach its target in the body at an effective concentration. youtube.com This is often guided by in vitro and in silico ADME models. vichemchemie.com

Reducing Off-Target Effects: To improve safety, lead optimization aims to increase the selectivity of the compound for its intended target, thereby reducing the likelihood of off-target effects and adverse reactions. youtube.com

In Vitro-In Vivo Correlation (IVIVC): Establishing a strong correlation between the results of in vitro assays and in vivo studies is crucial for validating the research plan and ensuring that the in vitro models are predictive of the compound's behavior in a living organism. youtube.com

Translational research in quinazolinone chemistry focuses on bridging the gap between basic scientific discoveries and their practical application in medicine. This involves a highly iterative process of design, synthesis, and testing, with feedback from in vivo studies guiding further optimization efforts. youtube.com The ultimate goal is to develop quinazolinone-based drugs that are not only effective but also have a favorable safety profile, making them suitable for clinical use. acs.org

Q & A

Q. What are the optimal synthetic routes for 7-Methoxy-8-methylquinazolin-4(1H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of quinazolinone derivatives often involves cyclization of 2-aminobenzamide precursors or condensation reactions. For analogs like 7-methoxyquinazolin-4(1H)-one, microwave-assisted synthesis (e.g., 280 W, 4 minutes) significantly improves reaction efficiency compared to conventional heating, achieving yields up to 97% . Heterogeneous catalysts, such as solid acid catalysts, can enhance selectivity and reduce side reactions in dihydroquinazolinone synthesis . Key parameters include solvent choice (e.g., DMF or ethanol), temperature control, and stoichiometric ratios of reactants. For purity optimization, recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How should researchers characterize the structure and purity of this compound using spectroscopic and analytical methods?

  • Methodological Answer : Structural confirmation requires a combination of:
  • 1H/13C NMR : Key signals include methoxy protons (~δ 3.7–3.8 ppm) and aromatic protons in the quinazolinone core (δ 7.5–8.5 ppm). Substituent positions (e.g., methyl at C8) are confirmed via coupling patterns and 2D NMR (COSY, HSQC) .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1630–1670 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M⁺]) and fragmentation patterns validate the molecular formula (e.g., C₁₀H₁₀N₂O₂). High-resolution MS (HRMS) is critical for exact mass confirmation .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .

Q. What are the key stability considerations and recommended storage conditions for this compound?

  • Methodological Answer : Quinazolinones are sensitive to strong oxidizers and UV light. Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent decomposition. Stability tests (TGA/DSC) under controlled humidity (≤30% RH) are advised to assess thermal and hydrolytic degradation . For lab handling, use PPE (gloves, goggles) and avoid contact with skin or inhalation of dust .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of quinazolinone derivatives?

  • Methodological Answer :
  • Core Modifications : Systematically vary substituents (e.g., methoxy, methyl) at positions 7 and 8 to assess their impact on target binding (e.g., SIRT1 inhibition ).
  • In Vitro Assays : Use cytotoxicity assays (MTT or SRB) on cancer cell lines to evaluate potency. For example, derivatives with chloro or trifluoromethyl groups show enhanced activity in apoptosis induction .
  • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict interactions with biological targets (e.g., enzyme active sites). Validate predictions with mutagenesis or binding affinity assays (SPR/ITC) .

Q. What strategies are effective in resolving contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-NMR Techniques : Use 15N NMR or NOESY to resolve ambiguities in tautomeric forms or regiochemistry. For example, 15N NMR can distinguish between imine and amine configurations in heterocycles .
  • Isotopic Labeling : Introduce deuterated analogs to confirm proton assignments in complex splitting patterns .
  • X-ray Crystallography : Resolve absolute configuration disputes via single-crystal diffraction, especially for chiral derivatives .

Q. What catalytic systems improve the efficiency of quinazolinone synthesis?

  • Methodological Answer :
  • Heterogeneous Catalysts : Zeolites or sulfonic acid-functionalized silica enhance cyclization kinetics and reduce side reactions in dihydroquinazolinone synthesis. For example, silica-SO₃H achieves 90% yield in ethanol under reflux .
  • Microwave Catalysis : Accelerates reaction rates (4–10 minutes vs. hours) and improves regioselectivity. Optimal conditions include 150–200°C and polar aprotic solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.